8-(Benzyloxy)-2-chloroquinoline

Descripción general

Descripción

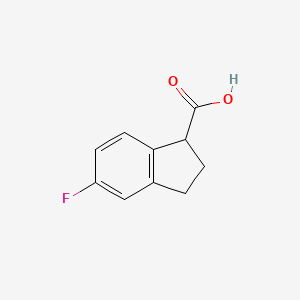

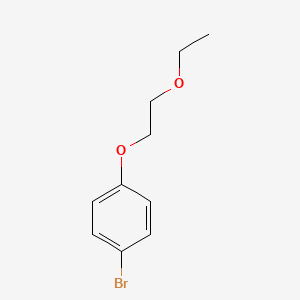

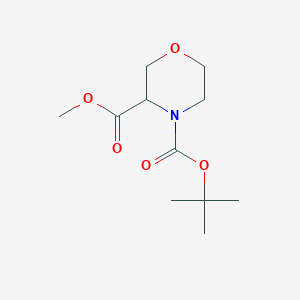

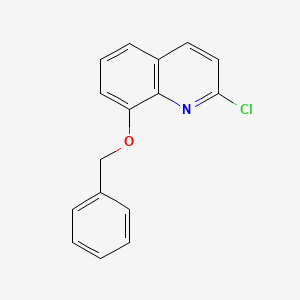

The compound "8-(Benzyloxy)-2-chloroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzyloxy substituent at the 8-position and a chlorine atom at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The benzyloxy group is a common protecting group in organic synthesis, and the presence of the chlorine atom can make the molecule a suitable candidate for further chemical reactions.

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including condensation, substitution, and cyclization reactions. For instance, the synthesis of a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate, involving substitution, nitration, reduction, cyclization, and chlorination steps . Although the exact synthesis of "8-(Benzyloxy)-2-chloroquinoline" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting structural features due to their aromatic systems and substituents. For example, the crystal structure of a styrylquinoline derivative showed that the styrylquinoline subunit adopts a coplanar conformation, indicating potential for strong π-π interactions and planarity that could affect its chemical properties . The molecular structure of "8-(Benzyloxy)-2-chloroquinoline" would likely exhibit similar aromatic characteristics, with the potential for intramolecular interactions influenced by its substituents.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those involving their nitrogen atom and substituents. The presence of a benzyloxy group can facilitate reactions such as deprotection or further substitution. The chlorine atom can act as a reactive site for nucleophilic substitution reactions. For example, benzo[h]quinoline complexes of palladium(II) were synthesized, indicating the ability of quinoline derivatives to form complexes with transition metals . Similarly, "8-(Benzyloxy)-2-chloroquinoline" could potentially undergo reactions to form metal complexes or react with nucleophiles at the chlorinated position.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption spectra of azo dyes based on 8-hydroxyquinoline benzoates . The benzyloxy and chloro substituents in "8-(Benzyloxy)-2-chloroquinoline" would affect its solubility, melting point, and reactivity. The compound's fluorescence and absorption properties could also be altered by these groups, as seen in the case of 8-hydroxyquinoline benzoates used as fluorescent chemosensors .

Aplicaciones Científicas De Investigación

Alzheimer's Disease Imaging

One significant application of 8-(Benzyloxy)-2-chloroquinoline derivatives is in Alzheimer's disease imaging. A study synthesized a compound, [18F]2-fluoroquinolin-8-ol, by reacting benzyloxy-2-chloroquinoline with fluorine-18 labeled potassium cryptand fluoride. This compound demonstrated high radiochemical yields and specific activities. Its use in PET-CT imaging of transgenic mice models of Alzheimer's disease showed promising results for imaging this condition (Vasdev et al., 2012).

Antimicrobial Activities

8-(Benzyloxy)-2-chloroquinoline derivatives have also been studied for their antimicrobial properties. For instance, novel n-substituted 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloroquinoline derivatives were synthesized and exhibited promising antibacterial activity against various pathogens like Salmonella typhimurium and Staphylococcus aureus. Some compounds also showed antifungal activities against Aspergillus niger (Chaudhari & Rindhe, 2011).

Molecular Fluorescent pH-Probes

Another application is in molecular fluorescent pH-probes. 8-Benzyloxyquinolines were investigated as fluorescent pH-probes in nonaqueous solutions. These compounds, upon protonation, showed a pronounced red shift in emission, making them potential candidates for pH sensing applications (Kappaun et al., 2006).

Luminescence in Lanthanide Complexes

The derivatives of 8-(Benzyloxy)-2-chloroquinoline have been used to modulate the near-infrared luminescence of neodymium and ytterbium complexes. These complexes displayed characteristic lanthanide luminescence upon UV and visible light excitation, suggesting their usefulness in various luminescence-based applications (Shavaleev et al., 2009).

Antimalarial Potential

Research on 2-benzyloxy and 2-benzylthio analogues of primaquine indicated significant blood schizonticidal antimalarial activity. These compounds have shown reduced toxicity compared to other antimalarial drugs, presenting a potential new avenue for antimalarial therapy (Shetty, Wetter & Blanton, 1977).

Antituberculosis Activity

Cloxyquin (5-chloroquinolin-8-ol), a derivative, has demonstrated significant in vitro activities against Mycobacterium tuberculosis, including multidrug-resistant isolates. This suggests its potential as an effective antituberculosis agent (Hongmanee et al., 2006).

Propiedades

IUPAC Name |

2-chloro-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621926 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)-2-chloroquinoline | |

CAS RN |

343788-51-2 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)